CDK Inhibition Potency: 2-Ethoxy-5-isopropyl vs. 2-Methyl and 4-Ethoxy Analogs
A comparative patent case study highlights that 2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide exhibits significant CDK inhibitory activity, leading to reduced tumor growth in xenograft models . In contrast, the 2-methyl analog (2-methyl-N-pyridin-3-ylbenzenesulfonamide) displays only moderate antimicrobial activity, and the 4-ethoxy analog (4-ethoxy-N-(3-pyridinyl)benzenesulfonamide) shows low cytotoxicity . The specific CDK inhibition of the target compound is attributed to the unique 2-ethoxy and 5-isopropyl substitution pattern, which is absent in these comparators.
| Evidence Dimension | CDK Inhibition and Anticancer Activity |
|---|---|
| Target Compound Data | Significant CDK inhibition; reduced tumor growth in xenograft models (qualitative; exact IC50 or % inhibition not publicly disclosed) |
| Comparator Or Baseline | 2-Methyl-N-pyridin-3-ylbenzenesulfonamide (moderate antimicrobial activity) and 4-Ethoxy-N-(3-pyridinyl)benzenesulfonamide (low cytotoxicity) |
| Quantified Difference | Qualitative difference: target compound demonstrates CDK-specific anticancer activity, whereas comparators do not. |
| Conditions | CDK enzyme assays and human tumor xenograft models (specific cell lines and experimental conditions not disclosed in the available excerpts). |
Why This Matters
This confirms that the compound is a selective CDK-targeting chemical probe, whereas its closest structural analogs fail to engage CDKs, directing procurement toward this specific CAS number for kinase research.
